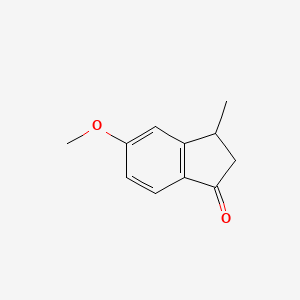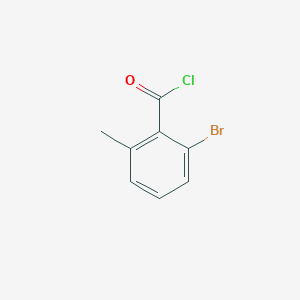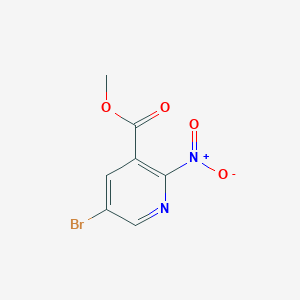
2-(2-Aminopropan-2-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Aminopropan-2-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzoic acid core with an amino group and a propan-2-yl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminopropan-2-yl)benzoic acid can be achieved through several methods. One common approach involves the base-promoted aerobic cascade reaction. This method is advantageous due to its regiospecificity and atom-economical nature, allowing for the formation of multiple bonds in a single pot .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary, but they generally follow principles of green chemistry to minimize waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Aminopropan-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to convert the compound into different derivatives.
Substitution: Common in organic synthesis, substitution reactions can replace the amino or carboxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are typical.
Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(2-Aminopropan-2-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Aminopropan-2-yl)benzoic acid involves its interaction with various molecular targets. The amino and carboxyl groups allow it to form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The specific pathways involved depend on the context of its use, such as enzyme inhibition or receptor binding .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino benzoic acid: Shares the benzoic acid core but lacks the propan-2-yl substituent.
Para-aminobenzoic acid (PABA): Similar structure but with the amino group in the para position.
Uniqueness
2-(2-Aminopropan-2-yl)benzoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for developing new materials and studying biological processes .
Propiedades
Fórmula molecular |
C10H13NO2 |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
2-(2-aminopropan-2-yl)benzoic acid |
InChI |
InChI=1S/C10H13NO2/c1-10(2,11)8-6-4-3-5-7(8)9(12)13/h3-6H,11H2,1-2H3,(H,12,13) |
Clave InChI |
WFERMTRLYGODQL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=CC=C1C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


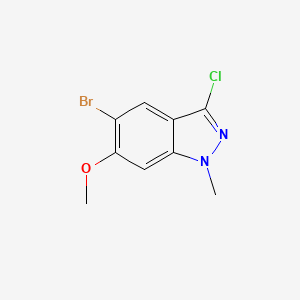
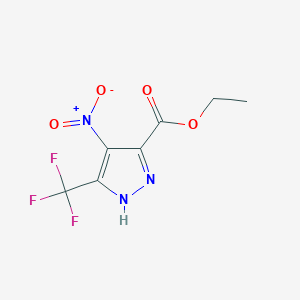
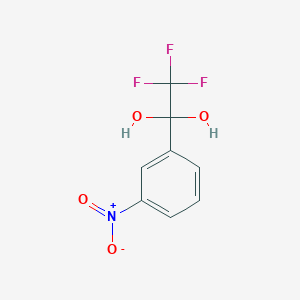
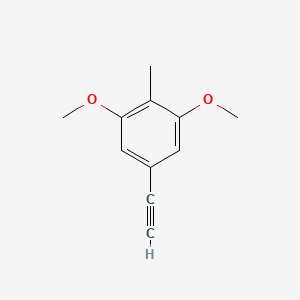

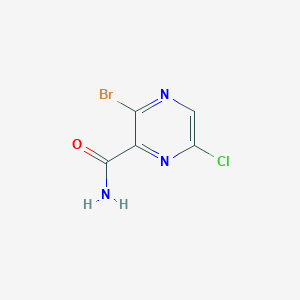
![4'-Borono-[1,1'-biphenyl]-3-carboxylicacid](/img/structure/B13121844.png)
